molecular formula C9H7BClNO2 B7955967 (8-Chloroquinolin-2-yl)boronic acid

(8-Chloroquinolin-2-yl)boronic acid

Cat. No.: B7955967
M. Wt: 207.42 g/mol
InChI Key: GTLUVJFUOCFGET-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of (8-Chloroquinolin-2-yl)boronic acid is C₉H₇BClNO₂ , with a molecular weight of 207.42 g/mol . This contrasts with simpler quinolineboronic acid derivatives, such as Quinolin-2-ylboronic acid (C₉H₈BNO₂; MW 172.98 g/mol), highlighting the impact of chlorine substitution on molecular mass (Table 1).

Table 1: Comparative molecular properties of selected quinolineboronic acids

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₉H₇BClNO₂ 207.42
Quinolin-2-ylboronic acid C₉H₈BNO₂ 172.98
3-Quinolineboronic acid C₉H₈BNO₂ 172.98

The chlorine atom contributes approximately 34.45 g/mol to the molecular weight, which may influence solubility and crystallization behavior compared to non-halogenated analogs.

Crystallographic Properties and Conformational Isomerism

While direct crystallographic data for this compound are limited, studies on structurally related chlorinated arylboronic acids provide insights. For example, (2',6'-Dichlorobiphenyl-3-yl)boronic acid adopts a syn-anti conformation in its crystalline form, with a 69.2° twist along the carbon-boron bond due to steric hindrance from ortho-substituted chlorines. This suggests that the 8-chloro substituent in this compound may similarly induce torsional strain, favoring non-planar conformations.

In the solid state, halogen bonding and hydrogen bonding often govern packing arrangements. The title compound in forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motifs) and Cl⋯Cl halogen bonds (3.387–3.464 Å), which stabilize the crystal lattice. Such interactions are likely relevant for this compound, given its chlorine and boronic acid functional groups.

Comparative Analysis with Quinolineboronic Acid Derivatives

The structural and electronic differences between this compound and its analogs are summarized below:

  • Substituent Effects :

    • The 8-chloro group in this compound introduces electron-withdrawing effects , potentially reducing the boronic acid's Lewis acidity compared to non-halogenated derivatives like Quinolin-2-ylboronic acid.
    • In 3-Quinolineboronic acid, the boronic acid group at the 3-position creates distinct steric environments, altering its Suzuki-Miyaura cross-coupling reactivity compared to 2-substituted analogs.
  • Thermal Properties :

    • Quinolin-2-ylboronic acid has a reported boiling point of 400.26°C and density of 1.289 g/cm³ , whereas 3-Quinolineboronic acid exhibits a lower predicted density of 1.28 g/cm³ . These variations arise from differences in molecular packing influenced by substituent positioning.
  • Biological Relevance :

    • Boronic acid-containing quinolines, such as those in , demonstrate kinase inhibitory activity. The chlorine in this compound may enhance target binding via hydrophobic interactions or modulate solubility in biological systems.

Properties

IUPAC Name

(8-chloroquinolin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUVJFUOCFGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=C(C=CC=C2Cl)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Boron-Based Therapeutics

Recent studies have highlighted the utility of (8-Chloroquinolin-2-yl)boronic acid in synthesizing boron-containing compounds, which have shown promise as therapeutic agents. A notable application involves the synthesis of potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2), which is implicated in kidney fibrosis. The borylation of chloroquinolines has been demonstrated to yield compounds that inhibit HIPK2 effectively, suggesting a pathway for developing anti-fibrotic therapies. The methodology employed involves a palladium-catalyzed reaction that facilitates the incorporation of boron into quinoline scaffolds, resulting in compounds with enhanced biological activity .

Medicinal Chemistry Applications

Boronic acids, including this compound, have been extensively studied for their medicinal properties. They exhibit various biological activities, such as anticancer and antibacterial effects. For instance, the introduction of boronic acid moieties into bioactive molecules has been shown to modify their pharmacokinetic properties and enhance selectivity against specific targets . This modification is particularly relevant in the context of developing drugs that can overcome resistance mechanisms in cancer therapy.

Table 1: Biological Activities of Boronic Acids

Activity TypeDescriptionExamples
AnticancerInhibition of tumor growthBortezomib (multiple myeloma treatment)
AntibacterialSynergistic effects with β-lactamsSulfonamide boronic acids
AntiviralPotential use in antiviral therapiesResearch ongoing for various viruses
Sensor ApplicationsUse in detecting biomoleculesBoronic acid derivatives as sensors

Case Studies and Experimental Findings

Several case studies illustrate the successful application of this compound in drug discovery:

  • Case Study 1: Development of HIPK2 Inhibitors
    In a study focused on creating HIPK2 inhibitors, researchers synthesized a series of boron-based compounds derived from this compound. These compounds demonstrated significant inhibition of HIPK2 activity, with some derivatives showing improved solubility and binding affinity compared to initial lead compounds .
  • Case Study 2: Antibacterial Activity Enhancement
    A series of sulfonamide boronic acids were tested for their ability to inhibit β-lactamases when used in combination with β-lactam antibiotics. The results indicated that these compounds could significantly lower the minimum inhibitory concentration (MIC) values against resistant bacterial strains, showcasing their potential as adjuvants in antibiotic therapy .

Conclusion and Future Directions

The applications of this compound extend beyond mere synthesis; they encompass significant therapeutic potentials in treating diseases like cancer and infections caused by resistant bacteria. As research continues to unveil new synthetic methodologies and biological targets, this compound stands poised to contribute to the development of innovative therapeutic strategies.

Future research should focus on optimizing the pharmacological profiles of boron-containing compounds and exploring their mechanisms of action more deeply. Additionally, investigating their interactions with biological systems will be crucial for advancing their clinical applications.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Selected Boronic Acids

Compound Core Structure Substituents Key Functional Groups
(8-Chloroquinolin-2-yl)boronic acid Quinoline Cl at 8-position Boronic acid at 2-position
(6-Phenylnaphthalen-2-yl)boronic acid Naphthalene Phenyl at 6-position Boronic acid at 2-position
Phenanthren-9-yl boronic acid Phenanthrene None Boronic acid at 9-position
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene Hydroxyl at 6-position Boronic acid at 2-position
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl Methoxyethyl-phenoxy Boronic acid at benzylic position
  • Quinoline vs. Naphthalene/Phenanthrene: The quinoline core introduces nitrogen heteroatoms, enhancing hydrogen bonding and π-π stacking capabilities compared to purely hydrocarbon-based naphthalene or phenanthrene derivatives .

Table 2: Antiproliferative and Enzymatic Inhibition Profiles

Compound Biological Target IC50/Ki Value Key Findings
6-Hydroxynaphthalen-2-yl boronic acid Triple-negative breast cancer (4T1 cells) IC₅₀ = 0.1969 µM High cytotoxicity at sub-micromolar concentrations
Phenanthren-9-yl boronic acid Triple-negative breast cancer (4T1 cells) IC₅₀ = 0.2251 µM Similar potency to 6-hydroxynaphthalen-2-yl derivative
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (MoRPD3) IC₅₀ = 1 µM Superior inhibition compared to trichostatin A (1.5 µM)
1-Amido-2-triazolylethaneboronic acid β-lactamases Ki = nanomolar range Improved MICs over phenyl-substituted analogs
  • Enzyme Inhibition: The methoxyethyl-phenoxy substituent in enhances target specificity, a strategy applicable to optimizing this compound for HDAC or protease inhibition.

Q & A

Q. What are the challenges in detecting and quantifying boronic acid impurities in pharmaceuticals?

  • Methodological Answer :
  • Triple quadrupole LC-MS/MS : Use MRM mode (e.g., m/z 198 → 123 transition) with ESI⁻ ionization to detect sub-ppm impurities .
  • Matrix suppression : Pre-treat samples with solid-phase extraction (Strata-X columns) to remove interfering excipients .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOQ (< 0.1%), and recovery (90–110%) .

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